(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Übersicht

Beschreibung

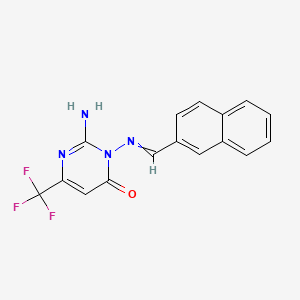

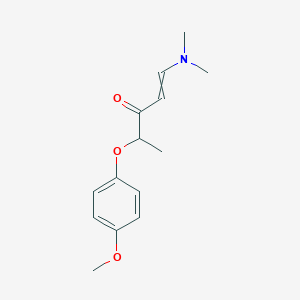

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, also known as ACBC, is a chemical compound with the molecular formula C11H13ClN2O2 . It has recently gained attention in the scientific community due to its potential applications.

Molecular Structure Analysis

The molecular structure of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is represented by the formula C11H13ClN2O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride include its molecular formula C11H13ClN2O2 and molecular weight 240.68 g/mol . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride serves as a precursor in synthesizing various pharmacologically active compounds. For instance, it's used in the synthesis of N-substituted-β-amino acid derivatives, which exhibit significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering and Drug Modification

- The compound is pivotal in crystal engineering. Studies on baclofen, a similar γ-amino acid, highlight its significance in the formation of multicomponent crystals, demonstrating the potential of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride in modulating drug properties and interactions (Báthori & Kilinkissa, 2015).

Hypoxia-Selective Antitumor Agents

- It's utilized in synthesizing hypoxia-selective cytotoxins, such as chlorambucil N-oxide, emphasizing its potential in targeted cancer therapies. These compounds are designed to be more toxic in hypoxic conditions, common in solid tumors, compared to normal tissues (Tercel et al., 1995).

Synthesis of Pharmacologically Active Substances

- The chemical serves as a building block for synthesizing β-substituted γ-aminobutyric acid derivatives, which are of pharmacological interest. For example, derivatives such as Phenibut have nootropic effects, while Baclofen is recognized for its muscle relaxant and analgesic properties. The synthesis of these compounds provides insights into their structural and functional roles in medical applications (Vasil'eva et al., 2016).

Wirkmechanismus

The mechanism of action for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is not specified in the search results. This could be due to the compound’s recent attention in the scientific community, and further studies may be required to elucidate its mechanism of action.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGYFQMRAJZGBQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375858 | |

| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | |

CAS RN |

332061-84-4, 270065-82-2 | |

| Record name | Benzenebutanoic acid, β-amino-2-cyano-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)